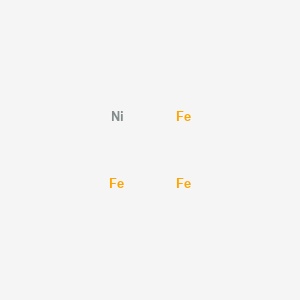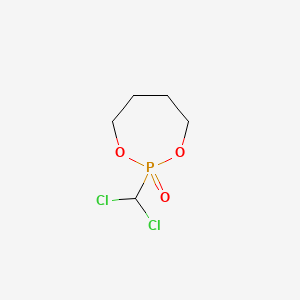
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms. The presence of the dichloromethyl group and the dioxaphosphepane ring structure makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of phosphorus trichloride with formaldehyde and a suitable chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+CH2O+Cl2→2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-1,3,2-dioxaphosphepane 2-oxide
- 2-(Bromomethyl)-1,3,2-dioxaphosphepane 2-oxide
- 2-(Iodomethyl)-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(Dichloromethyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to the presence of two chlorine atoms in the dichloromethyl group, which imparts distinct reactivity and properties compared to its mono-halogenated counterparts. This makes it particularly useful in applications requiring specific chemical reactivity and stability.
Propiedades
Número CAS |
7191-18-6 |
|---|---|
Fórmula molecular |
C5H9Cl2O3P |
Peso molecular |
219.00 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C5H9Cl2O3P/c6-5(7)11(8)9-3-1-2-4-10-11/h5H,1-4H2 |
Clave InChI |
BVSPQTLQFLZAHK-UHFFFAOYSA-N |
SMILES canónico |
C1CCOP(=O)(OC1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


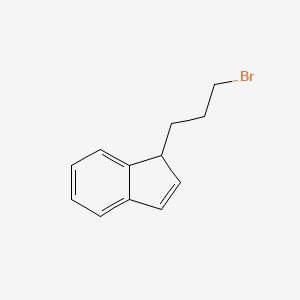

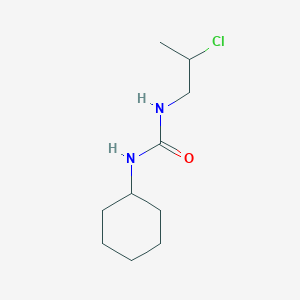
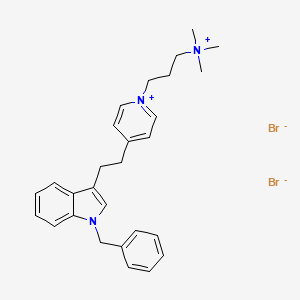
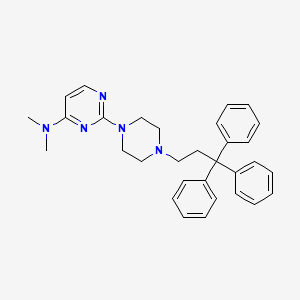

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
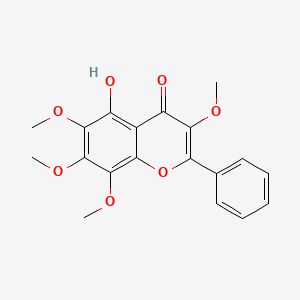
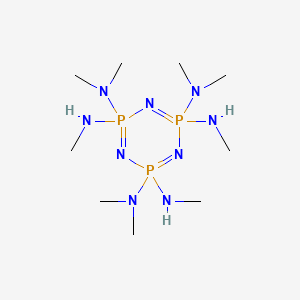


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
